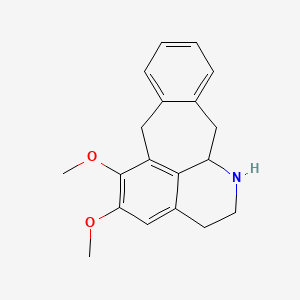
5,6-Dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene is a complex organic compound with a unique structure that includes multiple methoxy groups and a hexahydro-1-aza-pleiadene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-methoxy-1-indanone with 4-piperidinemethanol in the presence of a suitable solvent such as chloroform . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated products.
Scientific Research Applications
5,6-Dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
Mechanism of Action
The mechanism by which 5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5,6-dimethoxy-1,2,3,7,12,12a-hexahydro-1-aza-pleiadene include:
- 5,6-Dimethoxy-1-indanone
- 5,9-Dimethoxy-1,2,3,7,12,12a-hexahydrobenzo[5,6]cyclohepta[1,2,3-ij]isoquinoline-6,10-diol
Uniqueness
What sets this compound apart is its specific structural arrangement and the presence of multiple methoxy groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
16,17-dimethoxy-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(18),3,5,7,14,16-hexaene |
InChI |
InChI=1S/C19H21NO2/c1-21-17-11-14-7-8-20-16-10-13-6-4-3-5-12(13)9-15(18(14)16)19(17)22-2/h3-6,11,16,20H,7-10H2,1-2H3 |
InChI Key |
JNAQRWLPUGNYTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C4C2)NCCC3=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















